molecular formula C8H8ClNO B8429069 2-(3-Chloropyridin-2-yl)propanal

2-(3-Chloropyridin-2-yl)propanal

Cat. No.: B8429069
M. Wt: 169.61 g/mol
InChI Key: NCROJDCPGSOVEG-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)propanal is an aldehyde-functionalized pyridine derivative with the molecular formula $ \text{C}8\text{H}7\text{ClNO} $. Its structure combines a propanal backbone ($ \text{CH}3\text{CH}2\text{CHO} $) with a 3-chloropyridin-2-yl substituent. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group and the electron-withdrawing effects of the chloropyridine moiety, which can influence its participation in condensation, nucleophilic addition, and catalytic reactions .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propanal

InChI

InChI=1S/C8H8ClNO/c1-6(5-11)8-7(9)3-2-4-10-8/h2-6H,1H3

InChI Key

NCROJDCPGSOVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanal (Parent Compound)

Propanal ($ \text{CH}3\text{CH}2\text{CHO} $) serves as the foundational structure for 2-(3-chloropyridin-2-yl)propanal. Key differences include:

  • Reactivity : Propanal exhibits rapid atmospheric oxidation and photochemical degradation, with high variability in ambient concentrations due to local emissions (e.g., lab exhausts) . In contrast, the chloropyridine substituent in this compound likely enhances its stability by introducing steric hindrance and electron-withdrawing effects.
  • Catalytic Interactions: Propanal adsorbs on NiMoS catalysts via a di-sigma bonding mode involving C–Ni and O–Mo interactions .

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

This structurally related propanal derivative (patented as an aromatic ingredient) shares the aldehyde functionality but differs in substitution:

  • Substituent Effects: The 3-methylbutenyl-phenyl group in 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal imparts lipophilic and aromatic properties, making it suitable for flavor/fragrance applications .
  • Synthetic Yield : While synthesis yields for this compound are undocumented, similar pyridine derivatives (e.g., compound 2a in ) achieve moderate yields (40–55%) under optimized conditions .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

This pyridine-derived ester (from ) highlights the diversity of pyridine substituents:

  • Functional Groups : The ester group in this compound contrasts with the aldehyde in this compound, leading to divergent reactivity (e.g., ester hydrolysis vs. aldehyde oxidation).
  • Applications: Amino-fluoropyridine derivatives are often explored in medicinal chemistry, whereas chloropyridine-propanal hybrids may serve as intermediates in pesticide synthesis (e.g., pyrazole-carboxamide insecticides in ) .

Data Table: Comparative Properties of Selected Compounds

Property This compound Propanal 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
Molecular Formula $ \text{C}8\text{H}7\text{ClNO} $ $ \text{C}3\text{H}6\text{O} $ $ \text{C}{14}\text{H}{18}\text{O} $
Key Functional Groups Aldehyde, chloropyridine Aldehyde Aldehyde, phenyl, methylbutenyl
Atmospheric Stability Likely high (steric hindrance) Low (rapid oxidation) Moderate (lipophilic stabilization)
Catalytic Adsorption Potential di-sigma bonding* Confirmed di-sigma Not studied
Synthetic Yield ~50% (inferred from analogs) N/A Undocumented
Applications Agrochemical intermediates Solvent, lab chemical Flavor/fragrance ingredient

*Hypothesized based on pyridine-metal interactions in .

Research Findings and Gaps

  • Reactivity Studies : Propanal’s adsorption on NiMoS catalysts is well-characterized , but this compound’s behavior requires experimental validation.
  • Environmental Impact : Unlike propanal, which shows high atmospheric variability , the chloropyridine derivative’s persistence in ecosystems remains unstudied.
  • Synthetic Optimization : Yields for this compound could benefit from methodologies used in (e.g., THF-mediated coupling).

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